molecular formula C11H19NO B14512346 4-(Piperidin-1-yl)cyclohex-2-en-1-ol CAS No. 62579-10-6

4-(Piperidin-1-yl)cyclohex-2-en-1-ol

カタログ番号: B14512346
CAS番号: 62579-10-6
分子量: 181.27 g/mol
InChIキー: YFGLSEBKJCOKIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Piperidin-1-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative featuring a piperidine substituent at the 4-position. The compound combines a partially unsaturated six-membered ring (cyclohexenol) with a nitrogen-containing heterocycle (piperidine).

特性

CAS番号

62579-10-6

分子式

C11H19NO

分子量

181.27 g/mol

IUPAC名

4-piperidin-1-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H19NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4,6,10-11,13H,1-3,5,7-9H2

InChIキー

YFGLSEBKJCOKIS-UHFFFAOYSA-N

正規SMILES

C1CCN(CC1)C2CCC(C=C2)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol typically involves the reaction of cyclohex-2-en-1-one with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic addition to the cyclohexenone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

4-(Piperidin-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

4-(Piperidin-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:

作用機序

The mechanism of action of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .

類似化合物との比較

Fungicidal Piperidine Derivatives (Patent: EP 2024/03/06)

A fungicidal compound, 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one , shares the piperidine moiety but incorporates a thiazole-isoxazole hybrid system. Key differences include:

  • Structural Complexity : The thiazole-isoxazole group introduces aromaticity and planar rigidity, likely enhancing binding to fungal targets like cytochrome P450 enzymes.
  • Bioactivity : The patent highlights broad-spectrum antifungal activity, whereas 4-(Piperidin-1-yl)cyclohex-2-en-1-ol’s simpler structure may lack such specificity.
  • Solubility : The hydroxyl group in the target compound could improve water solubility compared to the more lipophilic fungicidal analog .

Anti-Tubercular Piperidine-Pyrimidine Hybrids (Patent: IN 2019/11/15)

The anti-tubercular compound 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide features a piperidine linked to a trifluoromethoxy-phenyl group. Comparisons include:

  • Electron-Withdrawing Groups: The trifluoromethoxy group increases metabolic stability and lipophilicity (logP ~5–6), whereas the cyclohexenol’s hydroxyl group reduces logP (estimated ~2–3).
  • Target Engagement : The anti-TB compound inhibits F-ATP synthase, while the target compound’s smaller structure may limit such enzyme interactions without additional pharmacophores .

Pyrazino/Pyrido-Pyrimidinone Derivatives (Patent: EP 2023/39)

Derivatives such as 7-[1-(2-hydroxyethyl)piperidin-4-yl]-4H-pyrazino[1,2-a]pyrimidin-4-one demonstrate how piperidine modifications influence properties:

  • Substituent Effects : N-alkylation (e.g., 2-hydroxyethyl) balances solubility and membrane permeability. The target compound’s unmodified piperidine may exhibit higher basicity (pKa ~11), affecting ionization at physiological pH.
  • Biological Diversity : These derivatives target kinases or GPCRs, suggesting that 4-(Piperidin-1-yl)cyclohex-2-en-1-ol could be optimized for similar pathways with strategic substitutions .

Carboxyterfenadine Analogs (Clarke’s Analysis of Drugs and Poisons)

Carboxyterfenadine (logP 3.9) contains a piperidine-hydroxyl-diphenylmethyl system. Key contrasts:

  • Lipophilicity: The target compound’s cyclohexenol may lower logP (~2–3) compared to carboxyterfenadine, favoring renal excretion over tissue accumulation.

Comparative Data Table

Compound Name Key Structural Features logP Solubility Biological Activity Therapeutic Use
4-(Piperidin-1-yl)cyclohex-2-en-1-ol Cyclohexenol + piperidine ~2–3 Moderate (aqueous) Not well characterized Research compound
EP 2024/03/06 Fungicide Piperidine + thiazole-isoxazole ~4–5 Low (lipophilic) Antifungal Crop protection
IN 2019/11/15 Anti-TB Compound Piperidine + trifluoromethoxy-phenyl ~5–6 Very low F-ATP synthase inhibition Tuberculosis treatment
EP 2023/39 Pyrimidinone Derivative Piperidine + hydroxyethyl + pyrimidinone ~3–4 Moderate (polar groups) Kinase/GPCR modulation Oncology/immunology
Carboxyterfenadine Piperidine + diphenylmethyl + hydroxyl 3.9 Very low Antihistamine metabolite Allergy treatment

Research Findings and Implications

  • Hydroxyl Group Impact : The hydroxyl in 4-(Piperidin-1-yl)cyclohex-2-en-1-ol enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs like the anti-TB compound .
  • Piperidine Flexibility: Unsubstituted piperidine in the target compound allows for synthetic diversification (e.g., N-alkylation, acylations) to tune bioavailability, as seen in pyrimidinone derivatives .
  • Therapeutic Potential: Structural parallels to carboxyterfenadine suggest possible applications in CNS or inflammatory diseases, contingent on further functionalization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。